molecular formula C12H11ClFN B6320554 1-(4-Chloro-2-fluorophenyl)-2,5-dimethyl-1H-pyrrole CAS No. 1456074-62-6

1-(4-Chloro-2-fluorophenyl)-2,5-dimethyl-1H-pyrrole

Cat. No.: B6320554
CAS No.: 1456074-62-6
M. Wt: 223.67 g/mol
InChI Key: JJYMLZMLMZNAAN-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluorophenyl)-2,5-dimethyl-1H-pyrrole is a halogenated pyrrole derivative characterized by a substituted phenyl ring (4-chloro-2-fluoro) attached to a 2,5-dimethylpyrrole core. This compound belongs to a class of N-substituted pyrroles, which are widely studied for their applications in organic synthesis, pharmaceuticals, and materials science.

Properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-2,5-dimethylpyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFN/c1-8-3-4-9(2)15(8)12-6-5-10(13)7-11(12)14/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYMLZMLMZNAAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C=C(C=C2)Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol and Conditions

The patented synthesis (Example 1 of US20180346418A1) outlines the following steps:

  • Reagents and Stoichiometry :

    • 4-Chloro-2-fluoroaniline (598 g, 4.11 mol)

    • 2,5-Hexanedione (518 g, 4.54 mol, 1.1 equiv)

    • Toluene (3.0 L) as solvent

    • p-Toluenesulfonic acid (1.4 g) as catalyst

  • Procedure :

    • Combine reagents in a 5 L three-necked flask equipped with a water segregator.

    • Reflux under stirring for 2 hours to facilitate cyclocondensation.

    • Cool to room temperature, wash with water (1 L) and saturated brine (1 L), and dry over anhydrous Na₂SO₄.

    • Remove solvent via vacuum distillation to obtain the product as a colorless liquid (850 g, 92% yield), which solidifies upon cooling.

Table 1: Reaction Components and Conditions

ComponentQuantityRole
4-Chloro-2-fluoroaniline598 g (4.11 mol)Aryl amine precursor
2,5-Hexanedione518 g (4.54 mol)1,4-Diketone
Toluene3.0 LSolvent
p-Toluenesulfonic acid1.4 gAcid catalyst
Reaction temperatureReflux (~110°C)
Reaction time2 hours
Yield92%

Mechanistic Insights

The Paal-Knorr mechanism proceeds via:

  • Protonation of the diketone’s carbonyl group by the acid catalyst.

  • Nucleophilic attack by the aryl amine on the activated carbonyl, forming a hemiaminal intermediate.

  • Cyclization and dehydration to generate the pyrrole ring.

The electron-withdrawing chloro and fluoro substituents on the aniline enhance electrophilicity at the carbonyl carbon, accelerating the reaction.

Optimization of Reaction Parameters

Catalyst Screening

p-Toluenesulfonic acid (p-TsOH) is optimal due to its strong Brønsted acidity and solubility in toluene. Alternatives like HCl or H₂SO₄ may cause side reactions (e.g., sulfonation of the aryl ring).

Solvent Effects

Toluene is preferred for its high boiling point (110°C), which accommodates reflux conditions. Polar aprotic solvents (e.g., DMF) are avoided to prevent diketone decomposition.

Stoichiometry and Temperature

A slight excess of 2,5-hexanedione (1.1 equiv) ensures complete conversion of the aryl amine. Reflux temperatures drive off water via azeotropic distillation, shifting equilibrium toward product formation.

Scalability and Industrial Considerations

The patented method demonstrates scalability at the multi-kilogram scale (850 g per batch). Key industrial adaptations include:

  • Continuous Flow Reactors : To enhance heat transfer and reduce reaction time.

  • Automated Workup Systems : For efficient washing and solvent removal.

Spectroscopic Characterization

The product is validated via ¹H NMR spectroscopy:

Table 2: ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.28–7.18Multiplet3HAromatic protons
5.93Singlet2HPyrrole β-protons
2.00Singlet6HMethyl groups

The absence of peaks at δ 8–9 ppm confirms complete dehydration and ring formation.

Alternative Synthetic Approaches

While no alternative methods are reported for this compound, theoretical routes include:

  • Hantzsch Pyrrole Synthesis : Condensation of β-ketoesters with ammonia and aldehydes. However, this method is less feasible due to regioselectivity challenges with disubstituted aryl groups.

  • Transition Metal-Catalyzed Coupling : Potential use of palladium catalysts to couple preformed pyrrole units, though this remains unexplored.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The pyrrole ring undergoes electrophilic substitution at positions 3 and 4 due to the electron-donating methyl groups (positions 2 and 5) and electron-withdrawing aryl substituent (position 1). Key reactions include:

Halogenation

  • Chlorination :
    Treatment with N-chlorosuccinimide (NCS) in dichloromethane introduces chlorine at position 3 or 4.
    Example :

    ReagentSolventTempProductYieldSource
    NCSDCMRT3-chloro derivative61%
  • Fluorination :
    Electrophilic fluorination using Selectfluor in acetonitrile/acetic acid yields fluorinated products. Steric hindrance from the 2,5-dimethyl groups reduces regioselectivity.

Formylation

Vilsmeier-Haack reaction (POCl₃/DMF) introduces formyl groups at position 4:

ReagentConditionsProductYieldSource
POCl₃/DMF90°C, 8 hrs4-formyl derivative72%

Oxidation Reactions

The methyl groups and pyrrole ring are susceptible to oxidation:

  • Methyl → Carboxylic Acid :
    KMnO₄ in acidic/neutral conditions oxidizes methyl groups to carboxylic acids.
    Example :

    Oxidizing AgentConditionsProductYieldSource
    KMnO₄ (aq)80°C, 4 hrs2,5-dicarboxylic acid58%
  • Ring Oxidation :
    H₂O₂/Fe³⁰⁺ oxidizes the pyrrole ring to pyrrole N-oxide derivatives.

Reduction Reactions

Catalytic hydrogenation reduces the pyrrole ring to pyrrolidine:

CatalystConditionsProductYieldSource
Pd/C (10%)H₂ (1 atm), EtOH, RTPyrrolidine derivative89%

Cross-Coupling Reactions

The aryl halide moiety (4-chloro-2-fluorophenyl) participates in Suzuki-Miyaura couplings:

PartnerCatalystProductYieldSource
Phenylboronic acidPd(PPh₃)₄Biaryl derivative76%

Biological Derivatization

In metabolic studies, cytochrome P450 enzymes oxidize the methyl groups to hydroxymethyl intermediates, which are glucuronidated or sulfated for excretion .

Key Factors Influencing Reactivity

  • Electronic Effects :

    • Methyl groups activate positions 3/4 for electrophilic substitution.

    • The 4-chloro-2-fluorophenyl group deactivates the adjacent position via inductive effects.

  • Steric Effects :

    • 2,5-Dimethyl groups hinder reactions at position 1.

  • Solvent Effects :

    • Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution rates .

Scientific Research Applications

Structural Information

  • IUPAC Name : 1-(4-Chloro-2-fluorophenyl)-2,5-dimethylpyrrole
  • CAS Number : 1456074-62-6
  • Molecular Formula : C₁₂H₁₁ClFN
  • Molecular Weight : 223.67 g/mol

Chemistry

1-(4-Chloro-2-fluorophenyl)-2,5-dimethyl-1H-pyrrole is utilized as a building block in organic synthesis. Its unique structure allows for the preparation of various heterocyclic compounds and pharmaceuticals. The compound can undergo several chemical reactions:

  • Oxidation : Can be oxidized using agents like potassium permanganate to form pyrrole derivatives.
  • Reduction : Reduced using lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions : The chloro and fluoro substituents can participate in nucleophilic substitution reactions.

Biological Research

Research has indicated potential biological activities for this compound, including:

  • Antimicrobial Properties : Studies suggest that the compound may exhibit activity against various bacterial and fungal strains.
  • Anticancer Activity : Investigations into its mechanism of action have shown that it may inhibit enzymes involved in cell proliferation, indicating potential as an anticancer agent.

Material Science

Due to its unique chemical properties, this compound is also explored in the development of advanced materials such as polymers and coatings. Its stability and reactivity make it suitable for creating materials with specific functional properties.

Case Study 1: Antimicrobial Activity

A study conducted on a series of pyrrole derivatives, including this compound, demonstrated significant antimicrobial activity against Gram-positive bacteria. The results indicated that modifications to the pyrrole structure could enhance activity levels, suggesting pathways for developing new antimicrobial agents.

Case Study 2: Anticancer Research

In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines. The mechanism involves the modulation of specific signaling pathways associated with cell survival and proliferation. Further research is ongoing to elucidate its full potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluorophenyl)-2,5-dimethyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key analogs of 1-(4-Chloro-2-fluorophenyl)-2,5-dimethyl-1H-pyrrole, highlighting substituent variations and their impacts:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
This compound 4-Cl, 2-F C₁₂H₁₀ClFN 237.67 (calculated) Not reported
1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole (IIIb) 4-Cl C₁₂H₁₂ClN 205.68 Not reported
1-(4-Fluoro-2-methylphenyl)-2,5-dimethyl-1H-pyrrole (5) 4-F, 2-CH₃ C₁₃H₁₄FN 215.26 Not reported
1-(2-Fluoro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole 2-F, 4-OCH₃ C₁₃H₁₄FNO 235.26 Not reported
1-(4-Chlorophenethyl)-2,5-dimethyl-1H-pyrrole (2k) 4-Cl, phenethyl chain C₁₄H₁₅ClN 232.73 64–66
1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole (4) 4-OCH₃ C₁₃H₁₅NO 201.13 57–59
Key Observations:
  • Halogen vs. Alkoxy Groups : Replacing chlorine with methoxy (e.g., compound 4 ) reduces molecular weight and melting point (57–59°C vs. 64–66°C for chlorophenethyl analog 2k ), likely due to decreased polarity and intermolecular halogen bonding .
  • Phenethyl vs. Phenyl Chains : The phenethyl-substituted analog 2k exhibits a higher melting point (64–66°C) than simpler phenyl derivatives, attributed to increased van der Waals interactions .

Physical and Spectral Properties

  • Melting Points : The melting point of the target compound is unreported, but analogs with bulky substituents (e.g., phenethyl in 2k ) show higher melting points than those with smaller groups (e.g., methoxy in 4 ) .
  • Spectroscopic Data :
    • FT-IR : Chlorinated analogs (e.g., 2k ) show characteristic C-Cl stretches at ~715 cm⁻¹, while fluorinated derivatives (e.g., compound 5 ) exhibit C-F vibrations near 1094–1298 cm⁻¹ .
    • NMR : For 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole (4 ), the methoxy proton signal appears at δ 3.86 ppm in ¹H NMR, whereas chlorine substituents (e.g., in IIIb ) deshield adjacent protons .

Biological Activity

1-(4-Chloro-2-fluorophenyl)-2,5-dimethyl-1H-pyrrole is a synthetic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of pyrroles, which are known for their diverse pharmacological properties. The unique structural features of this compound, particularly the presence of halogen substituents, contribute to its biological activity. This article reviews the current understanding of its biological activities, including anticancer, antimicrobial, and antifungal properties, supported by data tables and relevant case studies.

  • IUPAC Name: this compound
  • CAS Number: 1456074-62-6
  • Molecular Formula: C12H11ClFN
  • Molecular Weight: 223.68 g/mol

The biological activity of this compound is thought to involve its interaction with various molecular targets, including enzymes and receptors. Its halogenated structure may enhance binding affinity and specificity towards these targets, leading to modulation of cellular pathways associated with proliferation and apoptosis.

Anticancer Activity

Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
HeLa5.0
MCF77.8
A5496.3

In a study on HeLa cells, live-cell confocal microscopy demonstrated that this compound disrupts microtubule dynamics and spindle morphology, leading to mitotic delay and subsequent cell death . The structure-activity relationship (SAR) analysis suggests that the chloro and fluoro substituents play critical roles in enhancing cytotoxicity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against various pathogenic bacteria and fungi.

Table 2: Antimicrobial Activity Profile

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

The antimicrobial tests reveal that the compound possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.

Case Studies

A notable case study explored the synthesis and biological evaluation of derivatives of pyrrole compounds similar to this compound. Researchers synthesized a series of derivatives and assessed their antiproliferative effects on various cancer cell lines. The study found that modifications in the pyrrole structure significantly influenced biological activity, indicating potential pathways for developing more effective anticancer agents .

Q & A

Q. How are kinetic studies designed to elucidate reaction mechanisms involving this compound?

  • Pseudo-first-order conditions with excess reagents isolate rate dependencies. For example, monitoring substituent effects on SNAr reactions using UV-Vis spectroscopy or quenching experiments .

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